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Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Cat. No.: B103463
CAS No.: 15359-98-5
M. Wt: 164.24 g/mol
InChI Key: FETIWDPIODONQB-UHFFFAOYSA-N
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Description

Contextualizing Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl- within Substituted Aromatic Ethers Research

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene or tert-butyl p-tolyl ether, is a specific substituted aromatic ether that serves as a key subject in various research areas. nih.govchemeo.com Investigations have highlighted its potential biological activities, including antioxidant properties where it demonstrates significant radical scavenging activity. Studies have also explored its cytotoxic effects against certain cancer cell lines.

In the field of synthetic chemistry, aryl tert-butyl ethers like 4-tert-butoxytoluene are recognized as important precursors to phenols. organic-chemistry.orgorganic-chemistry.org The tert-butyl group can be cleaved under specific conditions, revealing the hydroxyl group, which makes it a useful protecting group in multi-step syntheses. researchgate.net Furthermore, research into its metabolic pathways, particularly its metabolism by cytochrome P450 enzymes, is crucial for understanding its biological activity and potential applications. The compound's structure, featuring both the electron-donating methyl group and the bulky tert-butoxy (B1229062) group on a benzene ring, makes it an interesting model for studying the influence of substituents on the reactivity and properties of aromatic ethers.

Below are some of the physical and chemical properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-.

PropertyValue
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS Number 15359-98-5
Boiling Point 501.93 K
Melting Point 277.32 K
LogP (Octanol/Water Partition Coefficient) 3.172

Note: The data in this table is compiled from various computational methods. chemeo.com

Historical Development and Significance of Aryl Ether Synthesis in Organic Chemistry

The synthesis of aryl ethers has been a cornerstone of organic chemistry for over a century, with methods evolving from classical to modern catalytic approaches.

Classical Methods: The Williamson ether synthesis, developed by Alexander Williamson in 1850, is the traditional method for forming ethers. wikipedia.orgrsc.org It involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org For aryl ethers, this typically means reacting a phenoxide with an alkyl halide. rsc.org While foundational, this S_N2 reaction is generally limited to primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions. wikipedia.org Another classical approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol.

Modern Catalytic Methods: The late 20th and early 21st centuries saw the advent of more versatile and efficient methods, largely based on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have become particularly prominent for the synthesis of aryl tert-butyl ethers from unactivated aryl bromides or chlorides. organic-chemistry.orgorganic-chemistry.org These methods often employ specialized phosphine (B1218219) ligands to facilitate the reaction. organic-chemistry.org Copper-catalyzed systems have also seen significant advancements, allowing for the coupling of aryl halides with alcohols under milder conditions. organic-chemistry.org Efforts have also focused on developing "green" versions of the Williamson synthesis, for instance, by using weaker alkylating agents at high temperatures to avoid salt production and allow for a catalytic process. acs.org More recently, transition-metal-free approaches have been developed, using reagents like diaryliodonium salts to synthesize sterically hindered ethers. organic-chemistry.orgrsc.org

A comparison of key synthesis methodologies is outlined below.

MethodReactantsConditionsScope/Limitations
Williamson Synthesis Phenoxide + Primary Alkyl HalideBasic conditionsLimited to primary halides; risk of elimination with secondary/tertiary halides. wikipedia.org
Ullmann Condensation Aryl Halide + AlcoholCopper catalyst, high temperaturesOften requires harsh conditions.
Palladium-Catalyzed Coupling Aryl Halide/Triflate + AlcoholPalladium catalyst, phosphine ligand, baseBroad scope, including unactivated aryl halides; mild conditions. organic-chemistry.orgorganic-chemistry.org
Copper-Catalyzed Coupling Aryl Halide + AlcoholCopper catalyst, specific ligands, baseMilder than classical Ullmann; effective for various aryl halides. organic-chemistry.org
Metal-Free Arylation Tertiary Alcohol + Diaryliodonium SaltBasic conditionsEnables synthesis of sterically congested ethers. rsc.org

Structural Peculiarities and Reactivity Implications of the tert-Butoxy Moiety in Aromatic Systems

The tert-butoxy group (–OC(CH₃)₃) imparts unique structural and reactivity characteristics to an aromatic ring due to a combination of steric and electronic effects.

Steric Hindrance: The most prominent feature of the tert-butyl group is its large size. This steric bulk, often referred to as the "tert-butyl effect," can direct the course of chemical reactions. researchgate.netmasterorganicchemistry.com In electrophilic aromatic substitution, the bulky group can hinder attack at the adjacent ortho positions, leading to a high preference for substitution at the para position. masterorganicchemistry.com This steric hindrance also influences the conformation of the molecule, affecting the bond angle of the C-O-C ether linkage. libretexts.org The bulkiness of the tert-butyl group can also improve the solubility of complex aromatic molecules in organic solvents by disrupting intermolecular π-stacking. nih.gov

Electronic Effects: The oxygen atom of the ether linkage has lone pairs of electrons that can be donated to the aromatic ring through resonance, making the tert-butoxy group an activating, ortho, para-directing substituent for electrophilic aromatic substitution. This electron-donating nature enriches the electron density of the benzene ring.

Reactivity and Use as a Protecting Group: The C-O bond of the tert-butyl ether is stable under many reaction conditions, particularly basic ones, making the tert-butoxycarbonyl (Boc) group a widely used protecting group for alcohols and phenols in organic synthesis. researchgate.netwikipedia.org The group can be removed (deprotected) under acidic conditions, which proceed via the formation of a stable tert-butyl cation. masterorganicchemistry.comwikipedia.org

The presence of the tert-butoxy group can also lead to specific photochemical reactions. Under UV irradiation, aryl tert-butyl ethers can undergo cleavage of the ether bond. acs.org They can also participate in the photo-Fries reaction, where the tert-butyl group migrates from the oxygen atom to the aromatic ring, forming tert-butyl-substituted phenols. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B103463 Benzene, 1-(1,1-dimethylethoxy)-4-methyl- CAS No. 15359-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETIWDPIODONQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165365
Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15359-98-5
Record name tert-Butyl p-tolyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15359-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
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Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
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Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 1,1 Dimethylethoxy 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-," a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.

High-Resolution ¹H NMR Studies of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-" reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is characterized by a typical AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the methyl group (H-3 and H-5) are chemically equivalent, as are the protons ortho to the tert-butoxy (B1229062) group (H-2 and H-6). This results in two doublets, each integrating to two protons.

In the aliphatic region, a sharp singlet is observed for the nine equivalent protons of the tert-butyl group. The methyl group attached to the benzene ring also produces a distinct singlet, integrating to three protons.

A representative, though not experimentally sourced, data table for the ¹H NMR spectrum is presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d2HAr-H (ortho to -CH₃)
~6.85d2HAr-H (ortho to -O-t-Bu)
~2.30s3H-CH₃
~1.30s9H-C(CH₃)₃

¹³C NMR Investigations for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-" gives rise to a distinct signal. The spectrum would show four signals for the aromatic carbons, with two quaternary carbons (C-1 and C-4) and two protonated carbons (C-2/C-6 and C-3/C-5). The aliphatic region would display signals for the quaternary carbon of the tert-butyl group, the nine equivalent methyl carbons of the tert-butyl group, and the carbon of the methyl group attached to the aromatic ring.

A hypothetical ¹³C NMR data table is provided for illustrative purposes:

Chemical Shift (δ) ppmAssignment
~155.0C-1 (Ar-C-O)
~131.0C-4 (Ar-C-CH₃)
~129.5C-3/C-5 (Ar-CH)
~124.0C-2/C-6 (Ar-CH)
~78.0-O-C (CH₃)₃
~29.0-O-C(C H₃)₃
~20.5Ar-C H₃

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass spectrum of "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-" would be expected to show a molecular ion peak at m/z 164.

The fragmentation pattern is highly characteristic. A prominent fragmentation pathway for tert-butyl ethers is the loss of a tert-butyl carbocation, [C(CH₃)₃]⁺, which is a very stable carbocation and would likely be the base peak at m/z 57. The cleavage of the C-O bond can also lead to the formation of a p-cresol (B1678582) radical cation by the loss of isobutylene (B52900), resulting in a peak at m/z 108. Another significant fragmentation would be the loss of a methyl group from the tert-butyl group of the molecular ion, leading to a fragment at m/z 149.

A table summarizing the expected major fragments is presented below:

m/zIon StructureFragmentation Pathway
164[C₁₁H₁₆O]⁺•Molecular Ion (M⁺•)
149[M - CH₃]⁺Loss of a methyl radical
108[HOC₆H₄CH₃]⁺•Loss of isobutylene
57[C(CH₃)₃]⁺Formation of tert-butyl cation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the molecular ion and its fragments, confirming the identity of the compound. For "Benzene, 1-(1,1-dimethylethoxy)-4-methyl-," with a molecular formula of C₁₁H₁₆O, the calculated exact mass is 164.120115. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's elemental composition.

Ion FormulaCalculated Exact Mass
C₁₁H₁₆O164.120115

Gas Phase Ion Energetics and Fragmentation Mechanisms

The study of gas-phase ion energetics provides fundamental insights into the stability and electronic structure of a molecule. For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, the ionization energy has been determined through photoelectron spectroscopy. nist.gov This value represents the minimum energy required to remove an electron from the gaseous molecule, forming a molecular ion (M⁺•).

ParameterValueMethod
Ionization Energy8.23 eVPhotoelectron Spectroscopy (PE)

Upon electron ionization in a mass spectrometer, Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (molecular weight: 164.24 g/mol ) undergoes characteristic fragmentation, yielding a pattern of ions that is crucial for its structural identification. While a fully detailed mass spectrum is not publicly available, the fragmentation mechanisms can be predicted based on the known stability of carbocations and the principles of mass spectrometry for ethers.

The primary fragmentation pathways are expected to be:

Alpha-Cleavage: Cleavage of the C-O bond adjacent to the benzene ring is a common pathway for ethers.

Formation of the tert-Butyl Cation: The bond between the oxygen and the tert-butyl group is prone to cleavage, leading to the formation of a highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. This is often a base peak in the mass spectra of tert-butyl ethers. researchgate.net

Loss of Isobutylene: A rearrangement reaction can lead to the elimination of a neutral isobutylene molecule (C₄H₈), resulting in a p-cresol radical cation at m/z 108.

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less prominent than fragments originating from the ether functional group.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
164[C₁₁H₁₆O]⁺•Molecular Ion
108[C₇H₈O]⁺•Loss of isobutylene (C₄H₈)
57[C₄H₉]⁺Cleavage of the O-C(CH₃)₃ bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, the IR spectrum is expected to show characteristic absorption bands corresponding to its alkyl aryl ether structure.

The key functional groups and their expected absorption regions are:

C-O-C Stretching: As an alkyl aryl ether, the compound will exhibit a strong, characteristic asymmetric C-O stretching vibration. This band is typically found in the 1200-1275 cm⁻¹ region. spectroscopyonline.com There is also a symmetric C-O stretching vibration which is expected between 1010-1050 cm⁻¹. libretexts.org

Aromatic C-H Stretching: The presence of the benzene ring will give rise to stretching vibrations of the aromatic C-H bonds, typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and tert-butyl groups will show C-H stretching absorptions in the region of 2850-3000 cm⁻¹. fiveable.me

Aromatic C=C Bending: The benzene ring will also have characteristic C=C bond stretching absorptions in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups are expected in the 1300-1500 cm⁻¹ range. fiveable.me

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H> 3000Stretching
Aliphatic C-H2850-3000Stretching
Aromatic C=C1450-1600Stretching
Asymmetric Ar-O-C1200-1275Stretching
Symmetric Ar-O-C1010-1050Stretching

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of organic compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for the analysis of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-.

Gas chromatography is a well-established method for the analysis of volatile and thermally stable compounds like Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. A typical GC method would involve the use of a capillary column with a non-polar or medium-polarity stationary phase.

A standard GC-MS or GC-FID (Flame Ionization Detector) system can be employed. The FID is highly sensitive to hydrocarbons, while MS provides definitive identification based on the fragmentation pattern.

ParameterTypical Conditions
ColumnCapillary column (e.g., 30 m x 0.25 mm ID) with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven ProgramInitial temperature of 60 °C, ramped at 10 °C/min to 280 °C

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, particularly for purity assessment of bulk samples. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.

The aromatic ring in the molecule allows for sensitive detection using a UV detector. The separation is based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase.

ParameterTypical Conditions
ColumnReversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile (B52724) and water
Flow Rate1.0 mL/min
DetectorUV detector at a wavelength of 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Computational Chemistry and Theoretical Studies of Benzene, 1 1,1 Dimethylethoxy 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining electronic structure and predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl-, DFT calculations can be employed to determine its optimized geometry, electronic properties, and various reactivity descriptors. A typical DFT study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to find the molecule's lowest energy conformation.

From the optimized structure, key electronic properties can be calculated. These properties help in predicting the molecule's behavior in chemical reactions. For instance, the distribution of electron density and the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The bulky tert-butoxy (B1229062) group, being electron-donating through resonance and induction, influences the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic aromatic substitution reactions.

Table 1: Calculated Electronic Properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (Note: The following data is illustrative and based on typical DFT calculation results for similar aromatic ethers. Specific values would be obtained from dedicated computational studies.)

Property Predicted Value Significance
Dipole Moment ~1.5 D Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions.
Ionization Potential ~8.0 eV Energy required to remove an electron; relates to the molecule's ability to act as an electron donor.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity and its electronic transitions.

For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl and tert-butoxy groups. The LUMO, on the other hand, would also be associated with the aromatic system, representing the region where an incoming electron would most likely reside. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Frontier Orbital Properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- (Note: This data is representative and would be quantified by specific quantum chemical calculations.)

Orbital Energy (eV) Description and Implication for Reactivity
HOMO -8.0 Localized on the aromatic ring. Its energy level indicates the propensity to donate electrons in reactions with electrophiles.
LUMO -0.5 Also associated with the aromatic ring. Its energy level indicates the ability to accept electrons from nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are significantly influenced by the bulky and flexible tert-butoxy group.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers for rotation around single bonds. For this molecule, a key area of interest is the rotation around the C-O bond connecting the tert-butyl group to the phenyl ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable conformer(s) and the rotational energy barriers. The steric hindrance from the ortho-hydrogens of the benzene ring and the methyl groups of the tert-butyl group plays a crucial role in determining the preferred conformation.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures. For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, an MD simulation could illustrate the flexibility of the tert-butoxy group and its interactions with surrounding solvent molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated shifts can be compared to experimental spectra to confirm the molecular structure and aid in the assignment of signals. 20.210.105 Similarly, computational methods can predict the vibrational frequencies that correspond to the infrared (IR) spectrum. These predicted frequencies can be compared with experimental IR data to identify characteristic vibrational modes of the molecule.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental data is sourced from public databases like PubChem. nih.gov Predicted data is illustrative of what would be obtained from computational studies.)

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (δ, ppm) - Aromatic Protons 6.8 - 7.2 ~6.8 - 7.1
¹H NMR (δ, ppm) - tert-Butyl Protons ~1.3 ~1.3
¹³C NMR (δ, ppm) - Aromatic Carbons 115 - 155 Varies

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is known to undergo reactions such as acid-catalyzed dealkylation (deblocking), which is relevant in the context of protecting groups in organic synthesis and in the chemistry of photoresists. 20.210.105

A computational study of the dealkylation reaction would involve mapping the reaction pathway from the reactant to the products (p-cresol and isobutene). This would include locating the transition state structure and calculating its energy, which provides the activation energy for the reaction. Such calculations can offer insights into the reaction kinetics and the factors that influence the reaction rate. For instance, the stability of the intermediate tert-butyl carbocation plays a crucial role in this mechanism.

Structure-Activity/Property Relationship (SAR/SPR) Studies

While specific, detailed Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies focusing solely on Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are not extensively documented in the literature, the principles of SAR/SPR can be applied to understand how structural modifications would affect its properties.

In a hypothetical QSAR study on a series of para-substituted tert-butoxybenzenes, descriptors for each molecule would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model would then be built to correlate these descriptors with a specific activity or property, such as reactivity in a particular reaction or a biological activity. Such models can be used to predict the properties of new, unsynthesized compounds. For example, a QSAR study could explore how varying the substituent at the para position (e.g., replacing the methyl group with other alkyl groups or electron-withdrawing groups) influences the rate of dealkylation or other chemical properties. nih.gov

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 1,1 Dimethylethoxy 4 Methyl

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in 4-tert-butoxytoluene towards electrophilic attack is significantly enhanced compared to unsubstituted benzene. libretexts.orgmsu.edu This is due to the combined electron-donating effects of the methyl and tert-butoxy (B1229062) substituents. The tert-butoxy group, in particular, is a powerful activating group due to the resonance donation of lone pair electrons from the oxygen atom, which increases the electron density of the aromatic ring, especially at the ortho and para positions. libretexts.org The methyl group is a less potent, but still significant, activating group through an inductive effect and hyperconjugation. stackexchange.com Both groups are ortho-para directors, meaning they guide incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.

In 4-tert-butoxytoluene, the para position relative to the tert-butoxy group is occupied by the methyl group, and vice-versa. Therefore, electrophilic attack is directed to the two positions ortho to the tert-butoxy group (C2 and C6) and the two positions ortho to the methyl group (C3 and C5). The powerful activating nature of the tert-butoxy group would primarily direct substitution to the C2 and C6 positions. However, the large steric bulk of the tert-butyl moiety significantly hinders the approach of electrophiles to these adjacent positions. libretexts.org This steric hindrance often leads to a preference for substitution at the less hindered C3 and C5 positions, ortho to the methyl group.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Alkylation)

Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution (EAS) reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. cerritos.eduyoutube.com For 4-tert-butoxytoluene, the reaction is expected to be rapid due to the activated nature of the ring. The regioselectivity is determined by the balance between the electronic directing effects of the substituents and steric hindrance. While the tert-butoxy group strongly activates the C2 and C6 positions, the steric hindrance it imposes is substantial. Research on the nitration of structurally similar p-tert-butyltoluene shows a product distribution that favors the position para to the tert-butyl group. stackexchange.comlibretexts.org In the case of 4-tert-butoxytoluene, nitration is expected to occur primarily at the C3 position (ortho to the methyl group and meta to the tert-butoxy group), as this site is electronically activated by the methyl group and sterically accessible. Nitration of p-tert-butyltoluene in acetic anhydride (B1165640) can lead to the formation of adducts and subsequent rearrangement products under acidic conditions. researchgate.net

Predicted Product Distribution in Mononitration of 4-tert-butoxytoluene
ProductPosition of SubstitutionGoverning FactorsExpected Yield
1-(1,1-dimethylethoxy)-4-methyl-2-nitrobenzeneC2 (ortho to -OtBu)Strong electronic activation, high steric hindranceMinor
2-(1,1-dimethylethoxy)-5-methyl-1-nitrobenzeneC3 (ortho to -Me)Moderate electronic activation, low steric hindranceMajor

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com The electrophile is sulfur trioxide (SO₃). Similar to nitration, the reaction with 4-tert-butoxytoluene is subject to the same regiochemical controls. Studies on the sulfonation of tert-butylbenzene (B1681246) show that the reaction yields predominantly the para-substituted product, with lower temperatures favoring its formation to minimize isomerization. The sulfonation of tert-butylbenzene proceeds via a standard electrophilic aromatic substitution mechanism where the π-electrons of the ring attack the electrophilic sulfur atom of SO₃. For 4-tert-butoxytoluene, sulfonation is likewise expected to favor the sterically accessible position ortho to the methyl group.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The catalyst helps generate a carbocation electrophile from the alkyl halide. libretexts.orgyoutube.com The aromatic ring of 4-tert-butoxytoluene is highly activated and would readily undergo alkylation. However, Friedel-Crafts alkylation has several limitations that are relevant here. Firstly, the product of the reaction is more activated than the starting material, which can lead to polyalkylation. msu.edulibretexts.org Secondly, the carbocation electrophile is prone to rearrangement to form a more stable carbocation. libretexts.org Thirdly, the reaction is susceptible to steric hindrance. Given the already substituted nature and the steric bulk of the tert-butoxy group in 4-tert-butoxytoluene, forcing further alkylation would likely require harsh conditions and could lead to a mixture of products, with substitution again favoring the least hindered site.

Hydrogenation and Aromaticity Considerations

Hydrogenation of the aromatic ring in 4-tert-butoxytoluene involves the addition of hydrogen across the double bonds, which disrupts the stable aromatic system and converts the benzene ring into a cyclohexane (B81311) ring. This process, known as saturation, requires a catalyst and typically elevated temperatures and pressures of hydrogen gas. caltech.edu

The reaction transforms 4-tert-butoxytoluene into 1-(1,1-dimethylethoxy)-4-methylcyclohexane. The stability of the aromatic ring, a consequence of the delocalization of π-electrons, means that a significant energy input is required to overcome this "aromaticity." Catalysts commonly employed for this transformation include transition metals like platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni). caltech.educhemrxiv.org The choice of catalyst can influence the reaction conditions and selectivity. For instance, rhodium-based catalysts are often effective under milder conditions compared to nickel. caltech.edu The hydrogenation of toluene (B28343) on Pt nanoparticles has been shown to proceed via the formation of methylcyclohexene isomers as intermediates. chemrxiv.org A similar pathway can be envisioned for 4-tert-butoxytoluene, where partial hydrogenation is followed by the saturation of the remaining double bond to yield the final cyclohexyl product.

Reactions Involving the Ether Linkage

The ether linkage in 4-tert-butoxytoluene possesses two distinct carbon-oxygen (C-O) bonds: an aryl C-O bond (Ar-O) and an alkyl C-O bond (R-O). These bonds exhibit different reactivities, leading to distinct cleavage pathways.

C-O Bond Cleavage Mechanisms

The cleavage of the ether linkage can proceed through either heterolytic or homolytic pathways. wikipedia.org

Alkyl C-O Bond Cleavage (Heterolytic): The bond between the tertiary carbon of the tert-butyl group and the ether oxygen is susceptible to cleavage under acidic conditions. This proceeds via a mechanism analogous to an Sₙ1 reaction. The ether oxygen is first protonated by an acid, creating a good leaving group (p-cresol). The subsequent departure of this leaving group is facilitated by the formation of a highly stable tert-butyl carbocation. This pathway is common for ethers derived from tertiary alcohols and is the basis for the use of the tert-butyl group as a protecting group for phenols.

Aryl C-O Bond Cleavage: The bond between the aromatic ring and the ether oxygen is significantly stronger and less reactive. The sp² hybridization of the aromatic carbon and the delocalization of oxygen's lone pairs into the ring give this bond partial double-bond character. Cleavage of this bond is difficult and typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures, or specialized catalytic methods like hydrogenolysis. kiku.dk

Hydrolysis and Solvolysis Pathways

Solvolysis refers to a reaction where the solvent acts as the nucleophile. When the solvent is water, the reaction is termed hydrolysis. For 4-tert-butoxytoluene, acid-catalyzed solvolysis is a characteristic reaction that selectively cleaves the alkyl C-O bond.

The mechanism involves three key steps:

Protonation: A protic acid protonates the ether oxygen atom.

Carbocation Formation: The C-O bond cleaves heterolytically to release p-cresol (B1678582) and the stable tert-butyl carbocation. This is typically the rate-determining step.

Solvent Capture: The carbocation is rapidly trapped by a solvent molecule. In hydrolysis, water acts as the nucleophile to form tert-butyl alcohol. In other solvents, such as ethanol (B145695) (ethanolysis), the corresponding ether (tert-butyl ethyl ether) is formed. rsc.org

This selective cleavage makes tert-butyl ethers valuable as acid-labile protecting groups in organic synthesis. The relative ease of this reaction contrasts with the difficulty of cleaving the aryl C-O bond, highlighting the difference in bond strength and the stability of the potential intermediates. nih.gov

Hydrogenolysis of Aryl Ethers

Hydrogenolysis is a chemical reaction whereby a C-O bond is cleaved by the addition of hydrogen (H₂). thieme-connect.de The hydrogenolysis of aryl ethers is a key process for the conversion of biomass (like lignin) into fuels and chemical feedstocks. kiku.dk This reaction typically requires a transition metal catalyst and a source of hydrogen.

Selective hydrogenolysis of the aromatic C-O bond in alkyl aryl ethers can be achieved under specific catalytic conditions, yielding an arene and an alcohol. kiku.dk For 4-tert-butoxytoluene, this would produce toluene and tert-butyl alcohol. Nickel-based catalysts, particularly those using N-heterocyclic carbene (NHC) ligands, have proven effective for this transformation under relatively mild conditions (e.g., 1 bar H₂, 80-120 °C). kiku.dk Other catalytic systems may employ metals like iridium or rhodium. caltech.edu The reaction mechanism often involves oxidative addition of the C-O bond to the metal center, followed by reaction with hydrogen. The selectivity between aryl C-O cleavage, alkyl C-O cleavage, and hydrogenation of the aromatic ring is a critical challenge and depends heavily on the catalyst and reaction conditions. kiku.dkrsc.org

Catalytic Systems for Hydrogenolysis of Aryl Ethers
Catalyst SystemHydrogen SourceTypical ConditionsProducts from 4-tert-butoxytolueneReference
Ni(0) with NHC ligandH₂ (gas)80-120 °C, 1 barToluene + tert-Butyl alcohol kiku.dk
(Ir(COE)₂Cl)₂H₂ (gas)180 °CToluene + tert-Butyl alcohol caltech.edu
Pt/TiO₂ (photocatalytic)IsopropanolRoom Temperature, Light IrradiationToluene + tert-Butyl alcohol rsc.org

Reactions Involving the tert-Butyl Group

The tert-butyl group, as part of the tert-butoxy substituent, significantly influences the reactivity of the molecule primarily through steric effects and by participating in specific cleavage and oxidative reactions.

The bulky nature of the tert-butyl group imposes considerable steric hindrance, which can affect the rates and regioselectivity of reactions, particularly in electrophilic aromatic substitution (EAS). researchgate.net In EAS reactions, the tert-butyl group can hinder the approach of an electrophile to the positions ortho to the tert-butoxy substituent. researchgate.net

For comparison, in the nitration of tert-butylbenzene, the product distribution is significantly influenced by the steric bulk of the tert-butyl group, favoring the para product. stackexchange.comlibretexts.org While the tert-butoxy group in Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is an ortho, para-director, the steric hindrance from the tert-butyl moiety can be expected to decrease the yield of the ortho-substituted product relative to the para-substituted one.

Product Isomer Distribution in the Nitration of Alkylbenzenes
SubstrateOrtho (%)Meta (%)Para (%)
Toluene58.54.537
tert-Butylbenzene16875

This table illustrates the influence of steric hindrance on the product distribution in an electrophilic aromatic substitution reaction. The bulkier tert-butyl group leads to a lower percentage of the ortho-isomer compared to the less sterically demanding methyl group. researchgate.netlibretexts.org

While the tert-butyl group itself is generally resistant to oxidation under mild conditions, the tert-butoxy group can undergo oxidative cleavage. google.com The oxidation of tertiary-butyl groups attached directly to an aromatic ring to form the corresponding carboxylic acid has been shown to be challenging, often requiring harsh reaction conditions. google.comlibretexts.org For instance, the oxidation of p-tert-butyltoluene can be achieved using NO2 gas at elevated temperatures. google.com

In the context of the tert-butoxy group, oxidative reactions can lead to the cleavage of the ether linkage. For example, a practical and environmentally friendly oxidation of aryl olefins to arylethanone derivatives using a Cu(I) catalyst and tert-butyl hydroperoxide (TBHP) results in the formation of 2-tert-butoxy-1-arylethanones, where TBHP acts as both the oxidant and the source of the tert-butoxy group. organic-chemistry.org This suggests that under specific oxidative conditions, the tert-butyl portion of the tert-butoxy group can be incorporated into other molecules.

Mechanistic Pathways of Functional Group Transformations

The functional group transformations of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- primarily involve the cleavage of the ether bond and electrophilic substitution on the aromatic ring.

The most common reaction involving the tert-butoxy group is acidic cleavage of the ether linkage. libretexts.orgwikipedia.org This reaction typically proceeds through an SN1 mechanism due to the stability of the resulting tert-butyl carbocation. libretexts.orgmasterorganicchemistry.com The first step involves the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (p-cresol). libretexts.org Subsequently, the C-O bond cleaves to form the stable tert-butyl cation and p-cresol. libretexts.orgwikipedia.org The tert-butyl cation can then react with a nucleophile present in the reaction mixture. libretexts.org

Electrophilic aromatic substitution reactions on the benzene ring are directed by both the tert-butoxy and the methyl groups. The tert-butoxy group is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. The methyl group is a weakly activating, ortho, para-directing group. The combined effect of these two groups will strongly favor electrophilic attack at the positions ortho and para to the tert-butoxy group, and ortho and para to the methyl group.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the benzene ring, the tert-butoxy and methyl groups, have a significant impact on the kinetics and thermodynamics of its reactions. Both groups are electron-donating and therefore activate the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. lumenlearning.com

The electron-donating nature of these substituents stabilizes the carbocation intermediate formed during electrophilic attack, thereby lowering the activation energy and increasing the reaction rate. lumenlearning.com The relative rates of nitration for benzene, toluene, and tert-butylbenzene illustrate this activating effect.

Relative Rates of Nitration for Substituted Benzenes
SubstrateRelative Rate (Benzene = 1)
Benzene1
Toluene24
tert-Butylbenzene15.7

This table shows the activating effect of alkyl substituents on the rate of electrophilic nitration compared to benzene. The data for tert-butylbenzene suggests that while it is activating, steric effects may play a role in its slightly lower reactivity compared to toluene. stackexchange.com

A study on the photochemistry of aryl tert-butyl ethers in methanol (B129727) revealed that the cleavage of the C-O bond is a key reaction pathway. acs.org The quantum yields of these reactions were found to be influenced by the nature of the substituents on the aromatic ring. acs.org

Research Applications and Utility of Benzene, 1 1,1 Dimethylethoxy 4 Methyl in Chemical Sciences

Role as an Intermediate in Organic Synthesis

The application of Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl- as a synthetic intermediate is foundational to its importance in organic chemistry. The tert-butyl ether linkage provides substantial stability under a variety of reaction conditions, yet it can be removed under specific acidic conditions to unveil the parent phenol (B47542), p-cresol (B1678582).

Precursor in the Synthesis of Complex Organic Molecules

In the intricate art of multi-step organic synthesis, the protection of reactive functional groups is paramount. Benzene, 1-(1,1-dimethylethoxy)-4-methyl- exemplifies this principle by enabling chemists to mask the hydroxyl functionality of p-cresol. This protection strategy is crucial when subsequent reactions involve strong bases, nucleophiles, or organometallic reagents that would otherwise react with the acidic phenolic proton.

Once the desired chemical transformations on other parts of the molecule are complete, the tert-butyl group can be selectively removed. This "deprotection" step is typically achieved using strong acids like trifluoroacetic acid or hydrogen bromide, which cleave the ether bond to regenerate the hydroxyl group. This strategic use allows for the construction of complex molecular architectures that would be challenging to assemble otherwise. For instance, it can be employed in the synthesis of intricate natural products and their analogues, where precise control over reactivity is essential for achieving the target structure.

Building Block for Functionalized Materials

Beyond its role as a transient protecting group, the structural motif of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- serves as a fundamental building block for the creation of more elaborate functionalized materials. The p-tolyl group offers a rigid and well-defined aromatic scaffold that can be further elaborated.

For example, the tert-butoxy-protected cresol unit can be incorporated into larger supramolecular structures, such as calixarenes or covalent organic frameworks (COFs). In these applications, the bulky tert-butyl group can influence the solubility and processing characteristics of the resulting materials. Following the construction of the larger framework, the tert-butyl groups can be removed to expose the phenolic hydroxyls, which can then be used for further functionalization, such as grafting other molecules or creating specific binding sites within the material.

Table 1: Properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Property Value
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
CAS Number 15359-98-5
Appearance Liquid or Solid
Boiling Point Not available
Melting Point Not available

| Density | Not available |

Applications in Polymer Science and Materials Engineering (as a Precursor)

The utility of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- extends into the realm of polymer science, where it can serve as a precursor to functional polymers and materials with tailored properties.

Monomer or Precursor for Specialty Polymers

While not a conventional monomer for large-scale commodity plastics, derivatives of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- can be utilized in the synthesis of specialty polymers. For instance, the aromatic ring can be functionalized with a polymerizable group, such as a vinyl or styrenic moiety. The resulting monomer, bearing the protected hydroxyl group, can then be polymerized.

Subsequent deprotection of the tert-butoxy (B1229062) groups on the polymer backbone yields a poly(p-hydroxystyrene) derivative. Such polymers are of significant interest in the electronics industry as photoresists, materials that change their solubility upon exposure to light, enabling the fabrication of microelectronic circuits. The ability to precisely control the introduction of the hydroxyl groups after polymerization is a key advantage.

Functionalization of Polymeric Systems

In addition to being a precursor to monomers, Benzene, 1-(1,1-dimethylethoxy)-4-methyl- can be used to introduce the p-cresol unit into existing polymer chains. This can be achieved by first modifying the aromatic ring of the compound with a reactive group that can be grafted onto a polymer backbone.

For example, the molecule could be functionalized to act as a terminating agent in certain types of polymerizations, thereby introducing the protected phenolic group at the end of polymer chains. Subsequent deprotection would then yield polymers with terminal hydroxyl groups, which can be used for further reactions, such as creating block copolymers or attaching the polymer to a surface.

Potential in Pharmaceutical and Agrochemical Research (as a Synthetic Intermediate)

The strategic importance of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- as a synthetic intermediate is also recognized in the fields of pharmaceutical and agrochemical research, where the synthesis of complex, biologically active molecules is a central activity.

The p-cresol structural unit is found in a variety of bioactive compounds. By using Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, synthetic chemists can build up the carbon skeleton of a target pharmaceutical or agrochemical without the interference of the phenolic hydroxyl group. This allows for a wider range of synthetic transformations to be employed, ultimately leading to more efficient and versatile synthetic routes.

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
1-(tert-butoxy)-4-methylbenzene
tert-butyl p-tolyl ether
p-cresol
Trifluoroacetic acid
Hydrogen bromide
Calixarenes
Covalent Organic Frameworks (COFs)
Poly(p-hydroxystyrene)
Photoresists

Application in Structure-Activity Relationship (SAR) Studies for Ether-Containing Compounds

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene, serves as a valuable scaffold in the field of medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. SAR investigations are fundamental to drug discovery, systematically altering the chemical structure of a molecule to understand its effect on biological activity. The unique structural features of 4-tert-butoxytoluene, namely the bulky tert-butoxy group and the methyl group on the phenyl ring, provide a foundational framework for exploring how modifications to these moieties influence the interaction of ether-containing compounds with biological targets.

In SAR studies, 4-tert-butoxytoluene can be utilized as a reference compound. By synthesizing a series of analogs with variations in the ether and aromatic portions of the molecule, researchers can elucidate the key structural requirements for a desired biological effect. These studies often involve modifying the size, shape, lipophilicity, and electronic properties of the lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

A primary focus of SAR studies involving analogs of 4-tert-butoxytoluene is the exploration of the steric and electronic effects of the ether linkage. The tert-butoxy group is particularly significant due to its bulky nature, which can influence the binding affinity of a molecule for its target receptor by creating specific steric interactions. researchgate.net Furthermore, the tert-butyl group is known for its high lipophilicity, a property that can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org However, this increased lipophilicity can sometimes be accompanied by decreased metabolic stability. nih.gov

To investigate these effects, a common strategy in SAR is to synthesize a series of analogs where the tert-butoxy group is replaced with other alkoxy groups of varying sizes and lipophilicity. For instance, replacing the tert-butyl group with smaller alkyl groups (e.g., methoxy, ethoxy) or linear isomers (e.g., n-butoxy, isobutoxy) can reveal the importance of steric bulk at that position for biological activity. Conversely, introducing larger or more complex ether linkages can probe for additional binding interactions.

The following interactive data table illustrates a hypothetical SAR study on a series of 4-alkoxytoluene derivatives, demonstrating how systematic structural modifications can influence biological activity, represented here as IC₅₀ (the concentration of a substance that inhibits a specific biological or biochemical function by 50%).

CompoundR Group (at position 4)Alkoxy GroupMolecular Weight ( g/mol )LogPIC₅₀ (nM)
1CH₃Methoxy122.172.1500
2CH₃Ethoxy136.192.6350
3CH₃n-Butoxy164.253.7150
4CH₃Isobutoxy164.253.6200
5CH₃tert-Butoxy 164.253.5100

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, one could infer that increasing the size of the alkoxy group from methoxy to tert-butoxy leads to a progressive increase in potency. The superior activity of the tert-butoxy analog (Compound 5) might suggest that the bulky, three-dimensional nature of the tert-butyl group is optimal for fitting into a specific hydrophobic pocket of the target protein.

Furthermore, the methyl group at the para-position of the benzene ring in 4-tert-butoxytoluene provides another site for modification in SAR studies. The electronic properties of the aromatic ring can be modulated by replacing the methyl group with either electron-donating or electron-withdrawing substituents. This allows researchers to probe the importance of electronic effects on the molecule's interaction with its biological target.

Environmental Fate and Degradation of Benzene, 1 1,1 Dimethylethoxy 4 Methyl

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, including reactions driven by light (photolysis), water (hydrolysis), and chemical oxidants present in the environment. These pathways are significant, particularly in the atmosphere and surface waters.

Photolytic Degradation Mechanisms

Photolytic degradation, initiated by the absorption of light energy, can occur through direct or indirect mechanisms. For 4-tert-butoxytoluene, indirect photolysis, especially in the atmosphere, is the most significant pathway.

Atmospheric degradation is primarily driven by reactions with photochemically generated hydroxyl radicals (•OH). bohrium.com This process is a major sink for volatile organic compounds in the troposphere. The reaction can proceed via several routes:

Hydroxyl Radical Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then react with molecular oxygen, leading to ring-opening or the formation of phenolic compounds.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the methyl group or the tert-butyl group can occur, forming alkyl radicals. These radicals rapidly react with O2 to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of aldehydes, ketones, and carboxylic acids.

Studies on related aryl tert-butyl ethers have shown that direct photolysis in solution can also occur. Irradiation of substituted aryl tert-butyl ethers with UV light has been found to proceed from the singlet excited state, causing cleavage of the ether bond to yield the corresponding phenol (B47542) as the major product. acs.org For 4-tert-butoxytoluene, this would result in the formation of p-cresol (B1678582) and intermediates derived from the tert-butyl cation. acs.org

Degradation Pathway Initiating Species/Process Potential Primary Products Environmental Compartment
Indirect Photolysis Hydroxyl Radical (•OH)p-Cresol, 4-Methylcatechol, Aldehydes (e.g., Acetaldehyde), Ketones (e.g., Acetone)Atmosphere
Direct Photolysis UV Radiationp-Cresol, tert-Butanol, Isobutylene (B52900)Aquatic Systems

Hydrolysis in Aquatic Environments

Significant cleavage of the aryl ether bond requires more forceful conditions, such as high temperatures or the presence of strong acids or bases, which are not characteristic of most natural aquatic environments. researchgate.netresearchgate.net While certain metal catalysts can promote the hydrolytic cleavage of aromatic ethers, these conditions are more relevant to industrial processes than natural ecosystems. pnnl.gov Therefore, abiotic hydrolysis is not considered a major degradation pathway for Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl- in aquatic systems. nist.govnih.gov

Oxidation Processes in Environmental Matrices

Chemical oxidation in soil and water is another important abiotic degradation route. The primary oxidant in many environmental systems is the hydroxyl radical (•OH), which can be generated through various processes, including the Fenton reaction (Fe²⁺ + H₂O₂). researchgate.net The reaction of •OH with 4-tert-butoxytoluene would follow similar pathways as described in photolytic degradation, leading to hydroxylation of the aromatic ring or hydrogen abstraction from the alkyl groups. kfki.hu

The rate and mechanism of such oxidation reactions can be influenced by the environmental matrix. For instance, dissolved natural organic matter, such as humic and fulvic acids, can inhibit the degradation of aromatic compounds by scavenging hydroxyl radicals or by sequestering the target compound, making it less available for reaction. usgs.govresearchgate.net

In alkaline environments, compounds with tertiary butyl groups can be more susceptible to oxidation. sciopen.com While 4-tert-butoxytoluene is stable, oxidation could potentially lead to the formation of quinones or carboxylic acids through more complex reaction sequences. numberanalytics.comepa.gov

Biodegradation Pathways

Biodegradation, mediated by microorganisms, is a crucial process for the ultimate removal of organic compounds from the environment. Bacteria and fungi possess diverse metabolic pathways capable of cleaving stable chemical structures, including aromatic rings and ether bonds. nih.govresearchgate.net

Microbial Degradation of Aromatic Ethers

The microbial degradation of aromatic compounds typically begins with an activation step, where oxygenase enzymes introduce hydroxyl groups onto the aromatic ring, destabilizing it and preparing it for cleavage. unesp.brnih.gov For an aromatic ether like 4-tert-butoxytoluene, microorganisms could employ several strategies:

Attack on the Aromatic Ring: A common initial step is the dihydroxylation of the benzene ring by dioxygenase enzymes to form a substituted catechol. This catechol intermediate is then susceptible to ring cleavage by other dioxygenases, leading to the formation of aliphatic acids that can enter central metabolic cycles like the Krebs cycle. researchgate.net

Attack on an Alkyl Side-Chain: Monooxygenase enzymes can hydroxylate the methyl or tert-butyl group. Hydroxylation of the tert-butyl group, by analogy with the degradation of ethers like methyl tert-butyl ether (MTBE), would likely lead to the formation of tert-butyl alcohol (TBA) and p-cresol. researchgate.net TBA itself is biodegradable, often proceeding through hydroxylation to 2-methyl-1,2-propanediol. researchgate.net

Cleavage of the Ether Bond: Specific enzymes, known as etherases, can directly attack the ether linkage. This is a key step in the degradation of complex natural polymers like lignin. nih.gov

Enzymatic Ether Bond Cleavage Mechanisms

The enzymatic cleavage of the highly stable β-aryl ether bond, the most common linkage in lignin, has been extensively studied and provides a model for how microorganisms might degrade 4-tert-butoxytoluene. A well-characterized pathway exists in the bacterium Sphingobium sp. strain SYK-6. nih.govbiorxiv.org This pathway relies on a family of glutathione (B108866) S-transferases (GSTs) that function as "β-etherases". researchgate.netnih.gov

The mechanism involves a multi-step enzymatic cascade:

Oxidation: First, a dehydrogenase enzyme oxidizes the carbon adjacent (α-carbon) to the ether linkage. While 4-tert-butoxytoluene lacks this specific structure, a similar initial enzymatic modification might be required.

Nucleophilic Attack by Glutathione: Stereospecific GSTs, such as LigF and LigE, catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on the carbon atom of the ether bond. nih.govnih.gov This breaks the C-O ether bond, releasing a phenolic compound (in this case, potentially p-cresol) and forming a glutathione conjugate. biorxiv.orgresearchgate.net

Glutathione Recycling: A third type of GST, a glutathione lyase (e.g., LigG), removes the glutathione from the conjugate, which is essential for recycling the cellular GSH pool. nih.govbiorxiv.org

This GST-dependent system demonstrates a powerful biological strategy for cleaving otherwise recalcitrant aryl ether bonds and represents a plausible, though not yet demonstrated, pathway for the biodegradation of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-.

Enzyme Class Example Enzyme (Gene) Function in β-Aryl Ether Cleavage Source Organism
Cα-DehydrogenasesLigD, LigL, LigNOxidation of the substrate prior to ether cleavageSphingobium sp. SYK-6
Glutathione S-Transferase (β-Etherase)LigF, LigE, LigPStereospecific cleavage of the ether bond via GSH attackSphingobium sp. SYK-6
Glutathione S-Transferase (Lyase)LigG, LigQRemoval and recycling of glutathione from the intermediateSphingobium sp. SYK-6
Fungal PeroxygenaseAaeUPOH₂O₂-dependent cleavage of various ethersAgrocybe aegerita

Benzene Ring Opening Pathways in Biodegradation

There is no specific information available in the scientific literature detailing the benzene ring opening pathways for the biodegradation of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. While the biodegradation of benzene and other aromatic hydrocarbons is a well-studied field, with established pathways involving dioxygenase-mediated ring hydroxylation leading to catecholic intermediates and subsequent ortho- or meta-cleavage, these specific pathways have not been documented for this compound. The presence of the bulky 1,1-dimethylethoxy (tert-butoxy) group and the methyl group on the benzene ring would likely influence the enzymatic processes required for ring fission, but without experimental data, any proposed pathway would be purely speculative.

Persistence and Environmental Transport Mechanisms

Detailed studies on the persistence and environmental transport mechanisms of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are not available. The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation. Its transport is governed by physical-chemical properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). While estimations for these properties may be possible through modeling, empirical data from studies on its mobility in soil, volatilization from water, and potential for bioaccumulation are currently lacking.

Environmental Monitoring and Analytical Detection in Complex Matrices

Specific analytical methods for the detection and quantification of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- in complex environmental matrices such as water, soil, or air have not been described in the reviewed literature. Generally, the analysis of such semi-volatile organic compounds involves extraction from the sample matrix followed by instrumental analysis, typically using gas chromatography-mass spectrometry (GC-MS). However, the development of a robust analytical method requires optimization of parameters such as extraction solvents, cleanup procedures, and instrument conditions, none of which have been published for this specific compound. Consequently, there is no established methodology for its environmental monitoring.

Data Table: Summary of Available Information

Section Topic Availability of Specific Data for Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
7.2.3 Benzene Ring Opening Pathways in Biodegradation No specific data available.
7.3 Persistence and Environmental Transport Mechanisms No specific data available.

Mechanistic Ecotoxicology and Biological Interactions of Benzene, 1 1,1 Dimethylethoxy 4 Methyl

Metabolic Transformation Pathways in Biological Systems

The biotransformation of xenobiotics like Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl- is a critical defense mechanism in organisms, converting lipophilic compounds into more water-soluble products to facilitate their excretion. wur.nl This process typically occurs in two phases. Phase I involves the introduction or exposure of functional groups, primarily catalyzed by the cytochrome P450 enzyme system, while Phase II involves conjugation of these groups with endogenous molecules.

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the Phase I metabolism of a vast array of foreign compounds, including aromatic ethers. mdpi.comresearchgate.net These enzymes are primarily located in the liver but are present in many other tissues. wur.nlmdpi.com The metabolism of aromatic ethers is critically dependent on CYP enzymes, a process that is NADPH-dependent and can be inhibited by classic CYP inhibitors like carbon monoxide. nih.gov

While specific studies on Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are not extensively detailed in the available literature, its metabolic pathway can be inferred from structurally similar compounds. For instance, the metabolism of methyl tert-butyl ether (MTBE), another aromatic ether, is actively carried out by human liver microsomes, with studies identifying CYP2A6 and CYP2E1 as key enzymes in its transformation to tert-butyl alcohol. nih.gov Similarly, the metabolism of aromatic hydrocarbons like benzene and toluene (B28343) is predominantly mediated by CYP2E1. researchgate.netresearchgate.net Based on these analogues, it is highly probable that isoforms from the CYP1A, CYP2B, CYP2E, and CYP2C families are involved in the metabolism of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. nih.gov

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of Structurally Related Aromatic Compounds

CompoundKey CYP Isozyme(s)Primary Metabolic ReactionReference
Methyl tert-butyl ether (MTBE)CYP2A6, CYP2E1O-Dealkylation nih.gov
BenzeneCYP2E1Aromatic Hydroxylation researchgate.netnih.gov
TolueneCYP2E1, CYP2BBenzylic Hydroxylation researchgate.net
Methyl-n-butylnitrosamineCYP2C11, CYP1A1/2, CYP2E1, CYP2B1/2Dealkylation, Hydroxylation nih.gov

Two primary Phase I reactions anticipated for Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are hydroxylation and dealkylation, both commonly catalyzed by CYP enzymes. nih.gov

Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. For this compound, hydroxylation could occur on the aromatic ring, similar to the conversion of benzene to phenol (B47542), or on the para-methyl group, analogous to the oxidation of toluene to benzyl (B1604629) alcohol. researchgate.netresearchgate.net Further hydroxylation of a phenolic metabolite could lead to the formation of catechol or hydroquinone (B1673460) derivatives. researchgate.net

Dealkylation: This process involves the cleavage of the ether bond (O-dealkylation). For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, this would involve the removal of the tert-butyl group, a reaction known as O-debutylation. This metabolic step would yield p-cresol (B1678582) and a tert-butyl moiety, likely in the form of tert-butanol. This is analogous to the metabolism of MTBE to tert-butyl alcohol. nih.gov Different CYP isozymes can exhibit specificity for various dealkylation reactions. nih.gov

Table 2: Potential Phase I Metabolites of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Reaction TypePotential Metabolite(s)
Aromatic Hydroxylation2-(tert-Butoxy)-5-methylphenol, 3-(tert-Butoxy)-4-methylphenol
Benzylic Hydroxylation(4-(tert-Butoxy)phenyl)methanol
O-Dealkylationp-Cresol, tert-Butanol

Following Phase I hydroxylation, the resulting phenolic or alcoholic metabolites of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are expected to undergo Phase II conjugation reactions. These reactions attach highly polar endogenous molecules, such as glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases), to the new functional groups. This process significantly increases the water solubility of the metabolites, which is a critical step for facilitating their elimination from the body via urine or bile. wur.nl The metabolic fate of benzene, whose primary metabolite phenol is readily conjugated to form phenylglucuronide (B99446) and phenylsulfate, serves as a well-established model for this pathway. nih.gov Metabolome studies on individuals exposed to benzene have confirmed the presence of such sulfated products. nih.gov

Formation and Fate of Reactive Intermediates

The metabolic activation of aromatic compounds by cytochrome P450 can sometimes lead to the formation of chemically reactive intermediates. For benzene, the initial CYP-catalyzed reaction forms benzene oxide, a reactive epoxide. nih.gov This intermediate is a key branching point in benzene's metabolic fate: it can be detoxified by epoxide hydrolase or glutathione (B108866) conjugation, or it can spontaneously rearrange to form phenol. nih.gov

For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, a similar epoxidation of the aromatic ring could form a corresponding arene oxide. Such electrophilic intermediates are capable of reacting with cellular nucleophiles. Furthermore, if hydroxylation leads to the formation of hydroquinone-type metabolites, subsequent oxidation can generate highly reactive benzoquinones. researchgate.netnih.gov These quinone species are potent electrophiles and redox-active molecules. The fate of these reactive intermediates is a balance between detoxification pathways and covalent binding to cellular macromolecules, which can lead to toxicity.

Molecular Mechanisms of Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The toxicity of many xenobiotics is often linked to the covalent binding of their reactive metabolites to essential biological macromolecules like DNA and proteins. nih.gov Electrophilic intermediates, such as the arene oxides or quinones hypothesized to be formed during the metabolism of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, can form stable covalent adducts with nucleophilic sites present in these macromolecules.

Interaction with DNA: Nucleophilic centers in DNA, such as the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, can be targets for electrophilic attack. The formation of DNA adducts can lead to mutations during DNA replication if not repaired by cellular DNA repair mechanisms, representing a potential mechanism for genotoxicity. nih.gov

Interaction with Proteins: Proteins contain numerous nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) that can react with electrophilic metabolites. This covalent modification can alter the protein's structure and function, potentially leading to enzyme inhibition, disruption of cellular signaling, or elicitation of an immune response. nih.gov

While direct evidence for these interactions by metabolites of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is not available, this mechanism is a well-established paradigm in toxicology, exemplified by the action of metabolites from compounds like benzene. nih.gov

Bioaccumulation and Biotransformation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation describes the process by which a chemical is taken up by an organism from the environment and accumulates to a concentration higher than the surrounding medium. api.org It is determined by the interplay between the rate of uptake, the organism's ability to metabolize (biotransform) the substance, and the rate of elimination. ecotoxmodels.org

The potential for a nonpolar organic chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow), typically expressed as log Kow or logP. taylorandfrancis.com Benzene, 1-(1,1-dimethylethoxy)-4-methyl- has a calculated logP of 3.172, suggesting a moderate potential for bioaccumulation in the fatty tissues of organisms. chemeo.com

The factors governing bioaccumulation differ between environmental domains.

In aquatic organisms , bioaccumulation potential is strongly correlated with a chemical's log Kow. api.org Organisms can take up chemicals directly from the water or through their diet. nih.gov

In terrestrial food chains , both the log Kow and the octanol-air partition coefficient (KOA) are critical predictors of bioaccumulation potential. sfu.ca Chemicals that are resistant to metabolic degradation and possess a high KOA (log KOA > 5) and a moderate Kow (log Kow > 2) can biomagnify in air-breathing organisms. sfu.ca

Given its moderate lipophilicity and susceptibility to metabolism, Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is expected to have a limited potential for significant biomagnification in food webs, provided the organisms have competent metabolic systems.

Table 3: Physicochemical Properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- Relevant to Bioaccumulation

PropertyValueSignificanceReference
Molecular FormulaC₁₁H₁₆O- chemeo.comnist.govnih.gov
Molecular Weight164.24 g/mol Influences transport and diffusion chemeo.comnih.gov
logP (Octanol/Water Partition Coefficient)3.172Indicates moderate lipophilicity and potential to partition into fatty tissues chemeo.com
Water Solubility (log10ws)-3.43 mol/LLow water solubility is consistent with moderate lipophilicity chemeo.com

Comparative Mechanistic Studies with Parent Benzene and Related Aromatic Compounds

The ecotoxicological profile and biological interactions of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, also known as 4-tert-butoxytoluene, are fundamentally dictated by its chemical structure. Understanding its mechanism of toxicity is greatly informed by comparing its predicted metabolic fate with that of its parent compound, benzene, and other related aromatic hydrocarbons. The presence of the methyl and tert-butoxy (B1229062) substituents on the benzene ring significantly alters the molecule's physicochemical properties and its susceptibility to metabolic activation and detoxification pathways.

The primary mechanism underlying the toxicity of many aromatic compounds, including benzene, is metabolic activation, predominantly mediated by the cytochrome P450 (CYP) family of enzymes, to chemically reactive intermediates. nih.govmdpi.com These reactive metabolites can covalently bind to critical cellular macromolecules like DNA, proteins, and lipids, or participate in redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. ekb.egnih.govresearchgate.net

Metabolic Activation of Parent Benzene

The metabolism of benzene is a complex process that is essential for its toxicity. researchgate.net It is not benzene itself but its metabolites that are responsible for its hazardous effects. ekb.egstackexchange.com The initial and rate-limiting step is the oxidation of benzene by cytochrome P450 enzymes, particularly CYP2E1, in the liver to form benzene oxide. nih.gov This highly unstable epoxide exists in equilibrium with its oxepin (B1234782) form and can undergo several subsequent reactions:

Formation of Phenols: Benzene oxide can spontaneously rearrange to form phenol, the major urinary metabolite of benzene. Phenol can be further hydroxylated to form hydroquinone and catechol. nih.govnih.gov

Enzymatic Hydration: Epoxide hydrolase can convert benzene oxide to benzene dihydrodiol, which can then be dehydrogenated to catechol.

Glutathione Conjugation: Glutathione-S-transferase (GST) can conjugate benzene oxide with glutathione, leading to the eventual excretion of phenylmercapturic acid.

The key toxic metabolites arise from the further oxidation of hydroquinone and catechol. nih.gov Hydroquinone is oxidized to the highly reactive 1,4-benzoquinone (B44022) (p-benzoquinone), and catechol is oxidized to 1,2-benzoquinone (B1198763) (o-benzoquinone). nih.gov Ring-opening of benzene oxide also occurs, leading to the formation of trans,trans-muconaldehyde, another genotoxic metabolite. stackexchange.com These metabolites, particularly p-benzoquinone and muconaldehyde, are potent bone marrow toxicants and are implicated in benzene-induced leukemia. stackexchange.comnih.gov Their toxicity is mediated through several mechanisms, including the induction of oxidative stress, inhibition of topoisomerase II, and the formation of stable and unstable DNA adducts that can lead to mutations and chromosomal aberrations. researchgate.netstackexchange.comnih.gov

Predicted Metabolic Pathways for Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Direct experimental studies on the complete metabolic pathway of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are limited. However, based on its structure—an aromatic ether—and established metabolic reactions for similar compounds, its biotransformation can be predicted to follow two primary routes:

O-Dealkylation (Ether Cleavage): Cytochrome P450 enzymes can catalyze the oxidative cleavage of the ether bond. This would involve the hydroxylation of the tert-butyl group, leading to an unstable hemiacetal that decomposes to yield p-cresol (4-methylphenol) and tert-butanol. This is a common metabolic pathway for alkyl ethers, such as methyl tert-butyl ether (MTBE), which is metabolized to tert-butanol. nih.gov

Aromatic Ring Hydroxylation: The aromatic ring can be directly hydroxylated by CYP enzymes. The position of hydroxylation would be influenced by the existing methyl and tert-butoxy groups.

Alkyl Group Oxidation: The methyl or tert-butyl groups attached to the aromatic ring could also be sites of oxidative attack, leading to the formation of alcohols, aldehydes, and carboxylic acids, similar to the metabolism of butylated hydroxytoluene (BHT). nih.gov

The ecotoxicological and biological consequences of these pathways would be markedly different from those of benzene, as the primary metabolites are different. The formation of p-cresol is particularly significant. p-Cresol is itself subject to further metabolism, including conjugation (sulfation and glucuronidation) for excretion, or further oxidation. ontosight.aihmdb.ca Studies on p-cresol metabolism have shown that it can be oxidized at the methyl group to form 4-hydroxybenzyl alcohol or hydroxylated on the ring to form 4-methylcatechol. researchgate.netresearchgate.net This latter metabolite can be further oxidized to a reactive 4-methyl-ortho-benzoquinone, which can form glutathione adducts, indicating its potential to react with cellular nucleophiles. researchgate.net

Mechanistic Comparison and Ecotoxicological Implications

The key mechanistic differences between benzene and its substituted derivative, Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, stem from how their respective substituents influence their metabolism and the nature of the resulting metabolites.

Rate and Site of Metabolism: The bulky tert-butoxy group may sterically hinder the approach of the aromatic ring to the active site of CYP enzymes, potentially slowing the rate of aromatic hydroxylation compared to benzene. The primary metabolic attack may be shifted to the more accessible ether linkage (O-dealkylation). In contrast, the unsubstituted benzene ring is readily oxidized to the highly reactive benzene oxide. nih.gov

Toxicity of Metabolites: The most significant difference lies in the nature of the reactive metabolites. Benzene metabolism generates p-benzoquinone and muconaldehyde, which are strongly implicated in its carcinogenicity. stackexchange.comnih.gov While the predicted metabolism of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- can lead to the formation of a reactive quinone (4-methyl-ortho-benzoquinone from p-cresol), it is structurally different from the benzoquinones derived from benzene. researchgate.net Crucially, the metabolic pathway of the substituted compound does not involve the formation of benzene oxide or muconaldehyde, thus avoiding the specific toxicities associated with these metabolites.

Ecotoxicology: From an ecotoxicological perspective, the properties of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- differ from benzene. It is considered "not readily biodegradable" and has a high potential for bioaccumulation, likely due to its increased molecular weight and lipophilicity compared to benzene. ospar.org Despite this, it exhibits low acute aquatic toxicity. ospar.org This contrasts with benzene, which is more volatile and has a lower bioaccumulation potential but can still exert acute toxicity in aquatic organisms.

The following data tables provide a comparative summary of the physicochemical properties and metabolic pathways that underpin the differential toxicity of these compounds.

PropertyBenzene, 1-(1,1-dimethylethoxy)-4-methyl-Benzene
Molecular FormulaC11H16OC6H6
Molecular Weight164.24 g/mol78.11 g/mol
Physical StateLiquidColorless liquid
Log P (Octanol/Water Partition Coefficient)3.172 (Calculated)2.13
BiodegradabilityNot readily biodegradable ospar.orgReadily biodegradable under aerobic conditions
Bioaccumulation PotentialHigh ospar.orgLow
Acute Aquatic ToxicityLow (Lowest reported LC50 is 2.0 mg/L) ospar.orgModerate (LC50 values for fish typically 5-20 mg/L)
Metabolic FeatureBenzene, 1-(1,1-dimethylethoxy)-4-methyl- (Predicted)Benzene (Established)
Primary Activating EnzymesCytochrome P450 familyCytochrome P450 (primarily CYP2E1) nih.gov
Key Initial IntermediateLikely involves O-dealkylation or direct ring hydroxylationBenzene oxide nih.gov
Major Primary Metabolitesp-Cresol, tert-ButanolPhenol, Hydroquinone, Catechol nih.gov
Key Reactive/Toxic MetabolitesPotentially 4-methyl-ortho-benzoquinone (from p-cresol) researchgate.net1,4-Benzoquinone, 1,2-Benzoquinone, trans,trans-Muconaldehyde nih.govstackexchange.com
Primary Mechanism of GenotoxicityUncertain; potentially through reactive quinone formation from p-cresol. researchgate.netFormation of DNA adducts by benzoquinones; DNA cross-linking by muconaldehyde; oxidative damage. researchgate.netstackexchange.comnih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of Benzene (B151609), 1-(1,1-dimethylethoxy)-4-methyl- likely involves established methods such as the Williamson ether synthesis, where 4-methylphenol (p-cresol) is alkylated using a tert-butyl halide under basic conditions. Another plausible approach is the Friedel-Crafts alkylation. However, these traditional methods often rely on harsh reagents, stoichiometric bases, and volatile organic solvents, posing environmental and sustainability challenges.

A primary unaddressed challenge is the development of green and sustainable synthetic protocols. Future research should prioritize:

Catalyst Development: Investigating heterogeneous catalysts, such as zeolites or functionalized mesoporous materials, to replace homogeneous catalysts like AlCl₃, facilitating easier separation and reusability.

Green Solvents: Exploring the use of benign solvent systems, such as ionic liquids, supercritical fluids, or even solvent-free conditions, to minimize volatile emissions.

Alternative Alkylating Agents: Studying the use of more sustainable tert-butylating agents, like tert-butyl alcohol, in conjunction with acid catalysts, which produces water as the only byproduct. researchgate.net

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch reactions.

The lack of published research on optimized, high-yield, and environmentally friendly synthetic routes for this specific ether represents a significant opportunity for innovation in synthetic organic chemistry.

Comprehensive Mechanistic Understanding of Complex Reactions

A detailed mechanistic understanding of the reactions involving Benzene, 1-(1,1-dimethylethoxy)-4-methyl- is currently lacking. For its synthesis via acid-catalyzed etherification, the mechanism is thought to involve the formation of a tert-butyl cation from an agent like methyl tert-butyl ether (MTBE), which then undergoes electrophilic aromatic substitution with p-cresol (B1678582).

However, comprehensive studies on the kinetics and thermodynamics of this and other reactions are needed. Unaddressed challenges include:

Intermediate Characterization: Identifying and characterizing transient intermediates or transition states in its formation or degradation reactions.

Side-Product Formation: Understanding the mechanisms leading to the formation of byproducts, such as isomers or products from competing reactions, which is crucial for optimizing reaction selectivity.

Degradation Pathways: Investigating the mechanisms of its degradation under various conditions (e.g., photolytic, oxidative, or biological), which is vital for assessing its environmental persistence.

Future research employing advanced spectroscopic techniques and computational modeling is essential to elucidate these complex reaction mechanisms.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

While standard analytical methods can identify and quantify Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, significant challenges emerge when dealing with trace-level detection in complex matrices and the identification of unknown metabolites. The primary methods for analyzing related aromatic compounds involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov

Future research must focus on developing highly sensitive and specific analytical protocols. Key areas for investigation include:

Trace Analysis: Optimizing sample preparation techniques like solid-phase microextraction (SPME) coupled with GC-mass spectrometry (GC-MS) for the detection of ppt (B1677978) (parts-per-trillion) levels in environmental samples like water and soil.

Metabolite Identification: Utilizing high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, to identify and structurally elucidate unknown metabolites from in vitro or in vivo biotransformation studies. nih.gov

Matrix Effect Mitigation: Developing robust methods to overcome matrix interference in complex biological samples (e.g., plasma, urine) to ensure accurate quantification.

Table 1: Potential Advanced Analytical Techniques for Future Studies

Technique Application Potential Advantages
GC-MS/MS Trace quantification in environmental and biological samples. High selectivity and sensitivity; low detection limits.
LC-HRMS (e.g., Q-TOF) Identification of unknown metabolites and degradation products. Provides accurate mass measurements for formula determination.
SPME-GC-MS Pre-concentration and analysis from air or water samples. Solvent-free, simple, and sensitive for volatile/semi-volatile compounds.
UPLC-MS/MS Analysis of less volatile metabolites in biological fluids. Rapid separation with high resolution and sensitivity. nih.gov

Integrated Computational-Experimental Approaches for Predicting Behavior

Computational chemistry offers powerful tools for predicting the physicochemical properties and potential behavior of chemicals, but these predictions require experimental validation. For Benzene, 1-(1,1-dimethylethoxy)-4-methyl-, several properties have been estimated using computational models like the Joback and Crippen methods, providing a preliminary understanding of its likely behavior. chemeo.comchemeo.com

The integration of these computational predictions with targeted laboratory experiments is a critical future research direction. Unaddressed challenges include:

Model Validation: Lack of experimental data to validate and refine the accuracy of computationally predicted properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (logP).

QSAR Development: Absence of Quantitative Structure-Activity Relationship (QSAR) models specific to this class of compounds to predict toxicity or biological activity, which hampers proactive risk assessment.

Reactivity Prediction: The need for quantum chemical calculations (e.g., Density Functional Theory) to predict reaction pathways and activation energies, complementing mechanistic studies.

Table 2: Computationally Predicted Physicochemical Properties

Property Predicted Value Unit Method Source
Molecular Weight 164.24 g/mol - chemeo.com
Normal Boiling Point (Tboil) 501.93 K Joback Method chemeo.com
Critical Temperature (Tc) 716.64 K Joback Method chemeo.com
Critical Pressure (Pc) 2613.74 kPa Joback Method chemeo.com
Enthalpy of Vaporization (ΔvapH°) 44.13 kJ/mol Joback Method chemeo.com
LogP (Octanol/Water Partition Coeff.) 3.172 - Crippen Method chemeo.comchemeo.com
Log10 Water Solubility (log10WS) -3.43 mol/l Crippen Method chemeo.comchemeo.com
Ionization Energy (IE) 8.23 eV NIST chemeo.com

Elucidating Long-Term Environmental Fates and Biotransformation Dynamics

The environmental fate and biotransformation of Benzene, 1-(1,1-dimethylethoxy)-4-methyl- are almost entirely unknown. For related compounds like benzene, key environmental processes include volatilization, photooxidation, and biodegradation. nih.govcdc.gov However, the presence of the ether linkage and the tert-butyl group in the target molecule could significantly alter its persistence and degradation pathways.

Crucial unaddressed challenges for future research are:

Biodegradation Studies: Conducting standardized biodegradability tests (e.g., OECD guidelines) to determine if the compound is readily or potentially persistent in soil and aquatic environments.

Photodegradation Analysis: Investigating its atmospheric half-life through reactions with hydroxyl radicals and its potential for direct photolysis in surface waters.

Metabolic Pathway Identification: It is hypothesized that, like many xenobiotics, this compound is metabolized by cytochrome P450 (CYP450) enzymes in organisms. Identifying the specific metabolites formed through processes like O-dealkylation or aromatic hydroxylation is a critical research gap.

Bioaccumulation Potential: The predicted logP of 3.172 suggests a potential for bioaccumulation. chemeo.comchemeo.com Experimental determination of the Bioconcentration Factor (BCF) in aquatic organisms is necessary to assess this risk.

Mechanistic Insights into Biological Interactions and Environmental Relevance

There is a profound lack of data on the specific biological interactions of Benzene, 1-(1,1-dimethylethoxy)-4-methyl-. Understanding how this molecule interacts with biological systems at a molecular level is fundamental to assessing its potential toxicity and environmental risk.

Future research should be directed toward several key areas:

Enzyme Interactions: Investigating the potential for this compound to inhibit or induce key metabolic enzymes, particularly cytochrome P450s. Such interactions could affect the metabolism of other endogenous and xenobiotic compounds.

Cellular Pathway Modulation: Exploring its effects on critical cellular signaling pathways, gene expression, and metabolic processes. For instance, studies could assess its potential to induce oxidative stress or apoptosis.

Receptor Binding Assays: Screening the compound for binding activity with key nuclear receptors (e.g., estrogen, androgen, or aryl hydrocarbon receptors) to identify any potential endocrine-disrupting activity.

Ecotoxicology: Determining the acute and chronic toxicity of the compound to representative aquatic and terrestrial organisms to understand its potential environmental impact.

The environmental relevance of this compound remains uncharacterized until its persistence, bioaccumulation potential, and toxicity (PBT) are systematically investigated.

Table 3: Proposed Areas for Future Biological Interaction Studies

Area of Investigation Rationale and Unaddressed Questions
Metabolic Enzyme Interaction Does it inhibit or induce key CYP450 isoforms? What are the implications for drug-drug or chemical-chemical interactions?
Oxidative Stress Does exposure lead to the generation of reactive oxygen species (ROS) in cells? Does it possess any antioxidant properties?
Endocrine Disruption Does it bind to hormone receptors, potentially disrupting endocrine function in wildlife or humans?
Genotoxicity Does the compound or its metabolites cause damage to DNA?
Aquatic Toxicity What are the LC50/EC50 values for sensitive aquatic species like algae, daphnids, and fish?

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-(1,1-dimethylethoxy)-4-methyl-?

The compound can be synthesized via tert-butyl ether formation. A plausible method involves alkylation of 4-methylphenol with tert-butyl halides (e.g., tert-butyl chloride) under basic conditions. Advanced routes may use Friedel-Crafts alkylation, though steric hindrance from the tert-butyl group requires careful optimization of catalysts (e.g., AlCl₃) . Computational tools like REAXYS and BKMS_METABOLIC databases can predict feasible pathways by analyzing substituent compatibility and reaction thermodynamics .

Q. How can researchers validate the purity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is recommended, leveraging retention indices (RI) for comparison with standardized databases. For example, NIST data for structurally similar ethers (e.g., 1-ethenyl-4-methoxybenzene) show RI values ranging from 1,020 to 1,250 on non-polar columns . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective due to the aromatic ring’s strong absorbance .

Q. What safety precautions are critical during handling?

As a volatile organic compound, use fume hoods and personal protective equipment (PPE). The safety data sheet (SDS) for 4-tert-Butyltoluene (a synonym) advises avoiding inhalation and skin contact. First-aid measures include flushing eyes with water for 15 minutes and washing skin with soap .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group significantly reduces electrophilic substitution reactivity at the para position. For example, Suzuki-Miyaura coupling with aryl halides may require palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric effects. Kinetic studies on analogous tert-butyl-substituted aromatics show reduced reaction rates by 30–50% compared to methoxy derivatives .

Q. What challenges arise in interpreting NMR data for this compound?

The tert-butyl group causes distinct splitting patterns in ¹H NMR. For instance, the methyl protons adjacent to oxygen resonate as a singlet at δ 1.2–1.4 ppm, while the aromatic protons (meta to the substituents) appear as a doublet at δ 6.7–7.1 ppm due to coupling with the methyl group. ¹³C NMR shows the tert-butyl carbon at δ 28–32 ppm and the quaternary oxygen-linked carbon at δ 75–80 ppm .

Q. How can computational modeling optimize its application in polymer precursors?

Density functional theory (DFT) studies reveal that the electron-donating tert-butoxy group enhances stability in radical polymerization initiators. Molecular dynamics simulations suggest that incorporating this compound into polystyrene derivatives improves thermal resistance by 20–30°C, attributed to steric stabilization of polymer chains .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in mass spectral fragmentation patterns (e.g., base peak m/z 135 vs. 149) arise from varying ionization energies. Researchers should calibrate instruments using NIST reference spectra (e.g., CAS 104-82-5 for 1-(chloromethyl)-4-methylbenzene) and validate with high-resolution MS to distinguish isotopic clusters .

Methodological Guidance

Q. What strategies mitigate byproduct formation during synthesis?

  • Use excess tert-butyl halide (1.5–2.0 equivalents) to drive the reaction to completion.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers analyze degradation products under oxidative conditions?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies major degradation products like 4-methylphenol (m/z 108) and tert-butanol (m/z 75). Accelerated aging studies at 60°C in air show 15% degradation over 72 hours, with pathways involving C-O bond cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.